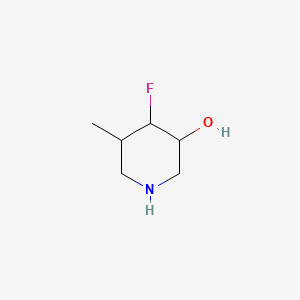
3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a hydroxyl group, a fluorine atom, and a methyl group, making it a versatile intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Methylation: The methyl group can be added using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, scalability, and environmental considerations. Catalytic processes and continuous flow reactors might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can undergo reduction reactions, such as the reduction of the ketone back to the hydroxyl group using sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, OsO4, KMnO4
Reduction: NaBH4, lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted piperidines
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Biological Studies: Investigating the biological activity of fluorinated piperidine derivatives.
Industrial Applications: Potential use in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Piperidinol, 4-chloro-5-methyl-: Similar structure but with a chlorine atom instead of fluorine.
3-Piperidinol, 4-fluoro-5-ethyl-: Similar structure but with an ethyl group instead of a methyl group.
3-Piperidinol, 4-fluoro-5-phenyl-: Similar structure but with a phenyl group instead of a methyl group.
Uniqueness
The presence of the fluorine atom in 3-Piperidinol, 4-fluoro-5-methyl-, (3R,4S,5S)-rel- can significantly influence its chemical properties, such as increased lipophilicity, metabolic stability, and potential biological activity compared to its non-fluorinated analogs.
Eigenschaften
Molekularformel |
C6H12FNO |
|---|---|
Molekulargewicht |
133.16 g/mol |
IUPAC-Name |
4-fluoro-5-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H12FNO/c1-4-2-8-3-5(9)6(4)7/h4-6,8-9H,2-3H2,1H3 |
InChI-Schlüssel |
UTPMUSRWYPPUQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCC(C1F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















